2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Medicinal chemistry Bioisostere Metabolic stability

Methoxy group metabolic lability limits lead half-life in drug discovery. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone solves this by providing a direct CF2CH3 bioisostere replacement at the 3-position of the phenyl ring, eliminating oxidative O-demethylation while preserving LogP (2.143) and TPSA (26.3 Ų) within a narrow window. Key differentiation: (1) gem-difluoro substitution adjacent to carbonyl enables rhodium-catalyzed asymmetric cyclopropanation to access enantioenriched difluoromethylated cyclopropanes; (2) meta-methoxy regiochemistry provides distinct permeability profile vs. para-regioisomer (ΔLogP ~0.2-0.3). Supplied at ≥97% purity; sealed dry storage at 2-8°C; ambient shipping. For R&D and further manufacturing use only.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
Cat. No. B7973521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(3-methoxyphenyl)ethanone
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C(F)F
InChIInChI=1S/C9H8F2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3
InChIKeyNDHALOPRIRDGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7): Overview for Procurement and Research Selection


2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a fluorinated aromatic ketone with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . The compound features a 1,1-difluoroethyl (CF2CH3) group as a direct replacement for the methyl group of the corresponding non-fluorinated acetophenone derivative, positioning it within the class of CF2Me-containing building blocks used as methoxy bioisosteres in medicinal chemistry [1]. The target compound is commercially available with purities typically ranging from 95% to 97% , , and is supplied for research and further manufacturing use only .

Why 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


2,2-Difluoro-1-(3-methoxyphenyl)ethanone differs fundamentally from its closest analogs in three procurement-relevant dimensions: (1) substitution of the α-methyl group with a 1,1-difluoroethyl (CF2CH3) moiety, which functions as a metabolically stable bioisostere of the methoxy group [1], [2]; (2) regiospecific placement of the methoxy group at the 3-position of the phenyl ring, which determines physicochemical properties including LogP and hydrogen-bonding capacity; and (3) the electronic and steric profile conferred by the gem-difluoro substitution adjacent to the carbonyl, which alters reactivity in downstream synthetic transformations [3]. Non-fluorinated analogs such as 3-methoxyacetophenone lack the CF2 group entirely and are subject to oxidative O-demethylation via cytochrome P450 enzymes, a documented metabolic liability [1]. Conversely, regioisomeric variants such as 2,2-difluoro-1-(4-methoxyphenyl)ethanone (CAS 114829-07-1) or 2,2-difluoro-1-(2-methoxyphenyl)ethanone [4] exhibit distinct electronic distribution and steric environments that preclude direct interchangeability in structure-activity relationship (SAR) studies or synthetic pathway design.

2,2-Difluoro-1-(3-methoxyphenyl)ethanone: Quantitative Differentiation Evidence Guide


CF2CH3 Bioisostere Confers Metabolic Stability Relative to Non-Fluorinated Methoxy Analogs

The 1,1-difluoroethyl (CF2CH3) group in 2,2-difluoro-1-(3-methoxyphenyl)ethanone functions as a fluorinated bioisostere of the methoxy group, designed to address the metabolic liability of aryl ethers. Non-fluorinated methoxy-containing analogs such as 3-methoxyacetophenone are subject to oxidative O-demethylation via cytochrome P450 enzymes, a primary route of metabolic clearance [1]. The CF2CH3 replacement maintains the steric and electronic features of a methoxy group while eliminating the labile O-methyl bond, thereby improving metabolic stability [1]. Notably, this bioisosteric replacement has been demonstrated in independent studies to confer improvements in both potency and metabolic stability in lead optimization campaigns [1].

Medicinal chemistry Bioisostere Metabolic stability Fluorine chemistry

LogP and Topological Polar Surface Area (TPSA) Differentiation from 4-Methoxy Regioisomer

The regiospecific placement of the methoxy group at the 3-position of the phenyl ring in 2,2-difluoro-1-(3-methoxyphenyl)ethanone yields distinct physicochemical properties compared to its 4-methoxy regioisomer. Computational data for the target compound indicate a LogP of 2.143 and TPSA of 26.3 Ų . In contrast, the 4-methoxy regioisomer (2,2-difluoro-1-(4-methoxyphenyl)ethanone, CAS 114829-07-1) is expected to exhibit a higher TPSA value due to the increased electron-donating resonance effect of the para-methoxy substituent and altered hydrogen-bonding capacity. This difference in LogP (ΔLogP estimated at ~0.2–0.3 units based on positional isomerism trends) and TPSA can significantly impact membrane permeability and oral bioavailability predictions in drug discovery settings .

Physicochemical properties LogP TPSA Medicinal chemistry

Predicted Boiling Point and Density: Physicochemical Distinction from Non-Fluorinated 3-Methoxyacetophenone

The introduction of the gem-difluoro group in 2,2-difluoro-1-(3-methoxyphenyl)ethanone alters the compound's physical properties relative to its non-fluorinated counterpart, 3-methoxyacetophenone (CAS 586-37-8). The target compound has a predicted boiling point of 238.8 ± 30.0 °C and a predicted density of 1.191 ± 0.06 g/cm³ [1]. In contrast, 3-methoxyacetophenone exhibits a boiling point of 239–240 °C and a density of 1.094 g/cm³ at 25 °C [2], . The higher density of the fluorinated compound (Δdensity ≈ 0.097 g/cm³) reflects the increased molecular mass contributed by the two fluorine atoms without a proportional increase in molecular volume, a consequence of fluorine's high electronegativity and small atomic radius. This density differential has practical implications for chromatographic purification and formulation development.

Physical properties Boiling point Density Purification

Conformational Preference of CF2CH3 Group vs. Methoxy Group: Steric Differentiation Relevant to Target Binding

The CF2CH3 group in 2,2-difluoro-1-(3-methoxyphenyl)ethanone exhibits a distinct conformational preference compared to the methoxy group in non-fluorinated analogs. As documented in peer-reviewed literature, the difluoroethyl group mimics the steric and electronic features of a methoxy group but with a conformational preference that places the methyl group out of the plane of the aromatic ring [1]. This out-of-plane orientation contrasts with the planar or near-planar geometry often adopted by methoxy groups conjugated with aromatic systems. The conformational difference alters the three-dimensional shape of the molecule, which can affect binding affinity, selectivity, and off-target interactions in biological systems—a critical consideration in SAR-driven medicinal chemistry programs [1].

Conformational analysis Bioisostere Steric effects Molecular recognition

Reagent Utility in Asymmetric Catalysis: Participation in Rh-Catalyzed Cyclopropanation

2,2-Difluoro-1-(3-methoxyphenyl)ethanone has been explicitly employed as a substrate in rhodium-catalyzed asymmetric cyclopropanation reactions for the synthesis of highly functionalized difluoromethylated cyclopropanes. The method utilizes Rh2[(S)-BTPCP]4 as the chiral catalyst and proceeds with n-butyllithium in diethyl ether/dichloromethane solvent over a reaction time of 13.17 hours [1]. This catalytic asymmetric cyclopropanation represents the first reported method for accessing enantioenriched difluoromethylated cyclopropanes bearing ketone functionality. In contrast, non-fluorinated analogs such as 3-methoxyacetophenone lack the difluoro-substituted α-carbon required to serve as a precursor for difluoromethylated cyclopropane products, making them unsuitable for this specific transformation.

Asymmetric catalysis Cyclopropanation Rhodium catalysis Synthetic methodology

Optimal Research and Industrial Application Scenarios for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone


Medicinal Chemistry: Metabolic Stability Optimization via CF2CH3 Bioisosteric Replacement

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is optimally deployed in medicinal chemistry programs seeking to replace metabolically labile methoxy groups with stable CF2CH3 bioisosteres. The 1,1-difluoroethyl group eliminates the oxidative O-demethylation pathway that limits the half-life of methoxy-containing leads, while preserving the steric and electronic features required for target engagement [1]. This compound serves as a direct building block for introducing the CF2CH3 group onto aromatic scaffolds, enabling SAR exploration of metabolically stabilized analogs without necessitating de novo synthesis of the difluoroethylated core. Its meta-methoxy substitution pattern further distinguishes it from para-substituted regioisomers in permeability and target-binding optimization efforts .

Asymmetric Synthesis: Precursor for Chiral Difluoromethylated Cyclopropanes

The compound functions as a substrate in rhodium-catalyzed asymmetric cyclopropanation reactions to produce enantioenriched difluoromethylated cyclopropanes bearing ketone functionality [1]. This transformation leverages the gem-difluoro substitution adjacent to the carbonyl group, which is essential for generating the difluoromethylated cyclopropane product. Non-fluorinated analogs cannot participate in this transformation. The resulting chiral cyclopropanes represent valuable intermediates for the synthesis of conformationally constrained analogs in drug discovery, particularly where the difluoromethyl group enhances metabolic stability or modulates target binding [1].

Physicochemical Property Modulation: LogP and TPSA Tuning in Lead Optimization

Procurement of 2,2-difluoro-1-(3-methoxyphenyl)ethanone is indicated when SAR studies require specific modulation of LogP (2.143) and TPSA (26.3 Ų) within a narrow window [1]. The meta-methoxy substitution pattern provides a distinct physicochemical signature compared to the 4-methoxy regioisomer (estimated ΔLogP ~0.2–0.3 units), allowing fine-tuning of membrane permeability and solubility parameters without altering the core pharmacophore. This compound is particularly useful in parallel SAR libraries where subtle variations in substituent position are correlated with ADME properties [1].

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